1-Bromo-3,5-bis(tert-butylthio)benzene
Overview
Description
“1-Bromo-3,5-bis(tert-butylthio)benzene” is an organic compound with the molecular formula C14H21BrS2 and a molecular weight of 333.35 g/mol . It is also known by the IUPAC name "1-bromo-3,5-bis(tert-butylsulfanyl)benzene" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3,5-bis(tert-butylthio)benzene” consists of a benzene ring substituted with a bromine atom and two tert-butylthio groups . The InChI key for this compound is VLQVYTYMAXNJGM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“1-Bromo-3,5-bis(tert-butylthio)benzene” is a solid at 20 degrees Celsius . It is soluble in toluene .Scientific Research Applications
Synthesis and Reactivity
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a closely related compound, has been used as a starting material in organometallic synthesis. It enables a range of synthetically useful reactions through intermediates like phenylmagnesium, -lithium, and -copper (Porwisiak & Schlosser, 1996).
C-S Cross Coupling : In the synthesis of benzo[1,2-d;4,5-d']bis[1,3]dithioles, tert-butyl aryl sulfides are key intermediates, typically obtained using tert-butyl thiol. An odorless surrogate for tert-butyl thiol has been used for C-S bond formation, resulting in high yields of tert-butyl aryl sulfides, a crucial step in producing these dithioles (Kopp, Schiemann & Fleck, 2020).
Crystal Structures : The crystal structures of derivatives of 1-bromo-3,5-bis(1,3-oxazolin-2-yl)benzene, another closely related compound, have been analyzed. These structures exhibit features like hydrogen bonding and π–π interactions (Stein, Hoffmann & Fröba, 2015).
Chemical Synthesis and Analysis
Synthesis of Complex Molecules : In the synthesis of 1,2,4,5-tetahydrodicyclobuta[b,d]thiophene, bromo ketones are used, and reactions like intramolecular pinacol coupling and Diels-Alder reactions are employed. This showcases the role of bromo-substituted compounds in forming complex molecules (Nakayama & Kuroda, 1993).
Development of Catalysts : Compounds such as 1-bromo-3,5-bis(ferrocenylethynyl)benzene are synthesized for their potential use in developing new catalysts. These catalysts can undergo processes like electrochemical oxidation, indicating their utility in chemical synthesis (Fink et al., 1997).
Asymmetric Hydrogenation : In the context of asymmetric hydrogenation, rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have been synthesized. These are used in catalysts for the hydrogenation of functionalized alkenes, demonstrating the utility of bromo-substituted compounds in asymmetric synthesis (Imamoto et al., 2012).
Safety And Hazards
properties
IUPAC Name |
1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQVYTYMAXNJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=CC(=C1)Br)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471530 | |
Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3,5-bis(tert-butylthio)benzene | |
CAS RN |
795274-44-1 | |
Record name | 1-Bromo-3,5-bis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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